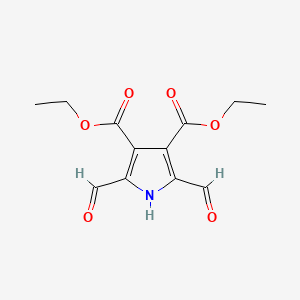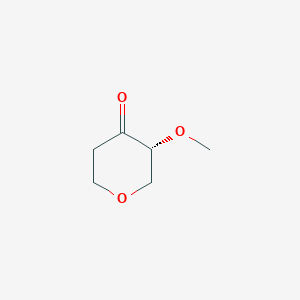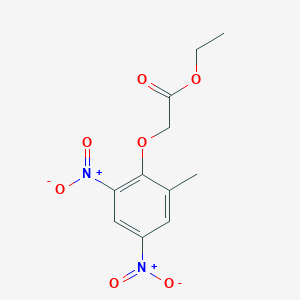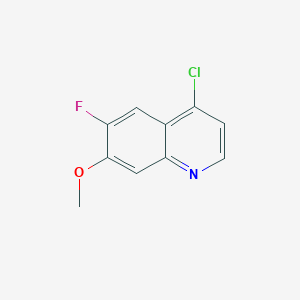
N-(3,4-dimethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Übersicht
Beschreibung
N-(3,4-dimethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide, also known as DIMEB, is a synthetic compound that has been studied for its potential therapeutic effects.
Wissenschaftliche Forschungsanwendungen
Biological Effects and Therapeutic Potentials
Neuroprotective and Therapeutic Effects : Research into compounds with similar structural features, such as indole derivatives, has highlighted their importance in neuroprotective and therapeutic effects against a variety of neurological disorders. This includes exploring the roles of indole-based compounds in modulating neurotransmitter systems, offering potential insights into their application in treating psychiatric and neurological diseases (Horak et al., 2014).
Antioxidant and Detoxification Effects : N-acetylcysteine, a well-studied compound, showcases the broad potential of compounds with thiol groups in antioxidant activities, modulation of inflammation, and detoxification processes. This underscores the interest in compounds that can influence cellular redox states and offer protective effects against oxidative stress (Samuni et al., 2013).
Antituberculosis Activity : Studies have examined the antituberculosis potential of organotin(IV) complexes, suggesting a route of investigation for compounds with potential antimicrobial activities. This highlights the possibility of exploring "N-(3,4-dimethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide" in contexts where antimicrobial or antituberculosis activities are of interest (Iqbal et al., 2015).
Molecular Mechanisms
- Interactions with Neurotransmitter Systems : The modulation of glutamate receptors, particularly NMDA receptors, by compounds like ketamine, provides a framework for investigating how structurally similar compounds might interact with neurotransmitter systems to exert their effects. This could be relevant for assessing the potential of "N-(3,4-dimethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide" in neuromodulation or neuroprotection (Peltoniemi et al., 2016).
Eigenschaften
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-23-15-8-7-11(9-16(15)24-2)20-18(22)17(21)13-10-19-14-6-4-3-5-12(13)14/h3-10,19H,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVQOVQAHUQPJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,4,5,6,7,8-Hexahydro-3-hydroxy-1H-cyclohepta[c]furan-1-one](/img/structure/B3157701.png)
![3-Fluoro-4-[2-(1-piperidinyl)ethoxy]phenylamine](/img/structure/B3157710.png)



![N-[2-(1H-indol-3-yl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B3157729.png)




![4-Chloro-1-(2,4-difluorophenyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B3157759.png)

![2-(Piperidin-1-yl)-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B3157773.png)